molecular formula C13H15F2NO B6200780 1-benzoyl-4-(difluoromethyl)piperidine CAS No. 2703780-97-4

1-benzoyl-4-(difluoromethyl)piperidine

Cat. No.: B6200780
CAS No.: 2703780-97-4
M. Wt: 239.3
InChI Key:
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Description

1-Benzoyl-4-(difluoromethyl)piperidine (also known as 1-BDFMP) is an organic molecule that has been studied for its many potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. The molecule is a cyclic compound containing a nitrogen atom and two fluorine atoms, and is a member of the piperidine family of heterocyclic compounds. 1-BDFMP has been studied for its ability to act as a catalyst in organic reactions, as well as its potential as a drug target.

Scientific Research Applications

1-BDFMP has been used in a variety of scientific research applications. For example, it has been used as a catalyst in the synthesis of a variety of organic compounds, such as amides, esters, and peptides. Additionally, 1-BDFMP has been used as a ligand in the synthesis of metal-organic frameworks, and as a model compound for the study of halogen-bonding interactions.

Mechanism of Action

The mechanism of action of 1-BDFMP is not fully understood. However, it is believed that the molecule acts as a Lewis acid, which can bind to electrons and facilitate the formation of new bonds. Additionally, the presence of the two fluorine atoms may allow for the formation of halogen-bonding interactions, which can further stabilize the molecule and facilitate its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-BDFMP are not well understood. However, the molecule has been studied for its potential use as a drug target, and has been found to interact with certain proteins and enzymes in vitro. Additionally, the molecule has been found to have a weak affinity for certain receptors, such as the serotonin receptor, which suggests that it may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

1-BDFMP has several advantages for use in laboratory experiments. The molecule is relatively stable and can be easily synthesized in a two-step process. Additionally, the presence of the two fluorine atoms allows for the formation of halogen-bonding interactions, which can further stabilize the molecule and facilitate its reactivity. However, 1-BDFMP is not soluble in water, which limits its use in certain experiments.

Future Directions

1-BDFMP has potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and drug discovery. In the future, the molecule could be further studied for its potential use as a drug target or as a catalyst in organic reactions. Additionally, the molecule could be used to study the formation of halogen-bonding interactions and their effects on the reactivity of organic compounds. Finally, 1-BDFMP could be further studied for its potential applications in the treatment of certain diseases, such as depression and anxiety.

Synthesis Methods

1-BDFMP can be synthesized in a two-step process. The first step involves the reaction of benzoyl chloride with 4-difluoromethylpiperidine in the presence of a catalyst, such as zinc chloride or a palladium-based catalyst. This reaction forms a 1-benzoyl-4-difluoromethylpiperidine intermediate, which is then further reacted with a base, such as sodium hydroxide, to form the desired 1-BDFMP product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzoyl-4-(difluoromethyl)piperidine involves the reaction of benzoyl chloride with difluoromethylpiperidine in the presence of a base to form the target compound.", "Starting Materials": [ "Benzoyl chloride", "Difluoromethylpiperidine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add benzoyl chloride to a solution of difluoromethylpiperidine in an organic solvent such as dichloromethane or chloroform.", "Add a base such as sodium hydroxide to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with an organic solvent and purify it by column chromatography or recrystallization." ] }

2703780-97-4

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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